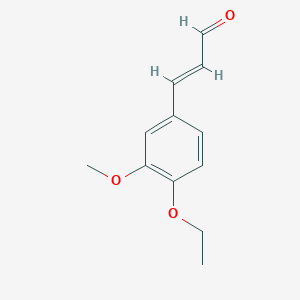
5-fluoro-1,3-dioxaindane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-dioxaindane-4-carbaldehyde (FDCA) is a versatile building block for a range of organic molecules. FDCA is a versatile synthon for the synthesis of biologically active compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FDCA is a versatile synthetic intermediate in the synthesis of drug molecules, agrochemicals, and other organic compounds. FDCA is a five-membered heterocyclic compound containing a fluoroalkyl group, a carbonyl group, and a dioxaindane ring. It is a versatile synthon for the synthesis of a variety of organic molecules, including biologically active compounds.
Mecanismo De Acción
The mechanism of action of 5-fluoro-1,3-dioxaindane-4-carbaldehyde is not yet fully understood. However, it is believed that this compound acts as a catalyst for the synthesis of biologically active compounds. It is believed that this compound acts as a nucleophile, which reacts with electrophiles to form covalent bonds. This reaction produces a five-membered heterocyclic compound containing a fluoroalkyl group, a carbonyl group, and a dioxaindane ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have some beneficial effects on human health. In particular, this compound may have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound may also be capable of modulating the activity of certain enzymes and proteins, which could lead to therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of 5-fluoro-1,3-dioxaindane-4-carbaldehyde for lab experiments depend on the specific application. This compound is a versatile synthon for the synthesis of a variety of organic molecules, including biologically active compounds. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, this compound is a relatively unstable compound and can decompose under certain conditions.
Direcciones Futuras
The future directions for 5-fluoro-1,3-dioxaindane-4-carbaldehyde research are numerous. One potential direction is to further explore the biochemical and physiological effects of this compound. Another potential direction is to develop new methods for the synthesis of this compound. Additionally, researchers could investigate the potential applications of this compound in drug discovery and development. Finally, researchers could investigate the potential applications of this compound in the synthesis of polymers and other materials.
Métodos De Síntesis
5-fluoro-1,3-dioxaindane-4-carbaldehyde can be synthesized in a variety of ways. The most common method is a two-step process involving the reaction of an aldehyde with a fluoroalkyl halide in the presence of a base. The reaction of an aldehyde with a fluoroalkyl halide in the presence of a base is known as the Yamaguchi reaction. This reaction produces a five-membered heterocyclic compound containing a fluoroalkyl group, a carbonyl group, and a dioxaindane ring. The reaction is highly regioselective and produces the desired product in high yields.
Aplicaciones Científicas De Investigación
5-fluoro-1,3-dioxaindane-4-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, including drugs, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. This compound has been used in the synthesis of drug molecules, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. This compound has been used in the synthesis of a variety of biologically active compounds, including drugs, agrochemicals, and other organic compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-1,3-dioxaindane-4-carbaldehyde involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "glyoxal", "sodium bisulfite", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "potassium permanganate", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2,4-difluorobenzaldehyde is reacted with glyoxal in the presence of sodium bisulfite and sodium hydroxide to form 5-fluoro-1,3-dioxaindane-4-carboxaldehyde.", "Step 2: The resulting aldehyde is then treated with acetic acid and sodium nitrite to form the corresponding diazonium salt.", "Step 3: The diazonium salt is then coupled with sulfuric acid to form the corresponding azo compound.", "Step 4: The azo compound is then oxidized with potassium permanganate in the presence of hydrochloric acid to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then converted to the aldehyde by treatment with sodium carbonate and sulfuric acid.", "Step 6: The aldehyde is purified by recrystallization from ethyl acetate and water to yield 5-fluoro-1,3-dioxaindane-4-carbaldehyde." ] } | |
Número CAS |
1550887-04-1 |
Fórmula molecular |
C8H5FO3 |
Peso molecular |
168.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



